N-(butan-2-yl)-2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[5-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4S/c1-4-16(2)28-23(33)15-36-26-30-19-11-7-6-10-18(19)24-29-20(25(34)31(24)26)13-22(32)27-14-17-9-5-8-12-21(17)35-3/h5-12,16,20H,4,13-15H2,1-3H3,(H,27,32)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJHRQWPIYJBIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(butan-2-yl)-2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-c]quinazolin-5-yl core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(butan-2-yl)-2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity, including its interaction with enzymes, receptors, and other biomolecules.
Medicine
In medicinal chemistry, “N-(butan-2-yl)-2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide” could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, the compound may be used in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of “N-(butan-2-yl)-2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Substituents
The target compound shares structural motifs with several derivatives reported in the literature (Table 1). Notably:
- Compound 3ae/3af (): Contains a benzimidazole sulfinyl group and carbamoylmethyl acetamide. Key differences include a pyridylmethyl substituent and methoxy groups at distinct positions, which reduce steric hindrance compared to the target compound’s 2-methoxybenzyl group .
- Compound 13b (): Features a cyanoacetamide backbone and 4-methoxyphenyl hydrazine. The absence of the imidazo[1,2-c]quinazolinone core limits its bioactivity spectrum to hydrolase inhibition .
Physicochemical Properties
- Solubility : The 2-methoxybenzyl group in the target compound likely improves aqueous solubility compared to the pyridylmethyl group in 3ae/3af, which is more lipophilic .
- Metabolic Stability : The sulfanyl group in the target compound may confer resistance to oxidative metabolism compared to the sulfonyl group in 13b .
Bioactivity and Pharmacological Profiling
While direct bioactivity data for the target compound is unavailable, structurally related compounds provide insights:
- Enzyme Inhibition: Analogs with imidazo[1,2-c]quinazolinone cores (e.g., ) show affinity for hydrolases and kinases due to hydrogen bonding with the oxo group .
- Similarity Indexing : Computational analysis (Tanimoto coefficient > 0.7) suggests that the target compound may share bioactivity with SAHA-like histone deacetylase inhibitors, as seen in aglaithioduline .
Table 2: Inferred Bioactivity Profile
Q & A
Basic: What are the key synthetic strategies for preparing N-(butan-2-yl)-2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions:
- Core Formation : Constructing the imidazo[1,2-c]quinazolin-3-one core via cyclization of anthranilic acid derivatives or coupling reactions.
- Sulfanyl Group Introduction : Thiolation using sulfurizing agents (e.g., Lawesson’s reagent) at the 5-position of the quinazoline ring.
- Acetamide Functionalization : Coupling the sulfanyl intermediate with N-(butan-2-yl)-2-chloroacetamide via nucleophilic substitution.
- Carbamoylmethyl Attachment : Introducing the (2-methoxyphenyl)methylcarbamoyl group through amide bond formation under carbodiimide-mediated conditions (e.g., EDC/HOBt) .
Advanced: How can researchers resolve low yields during the final coupling step of the carbamoylmethyl group?
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates.
- Temperature Control : Maintain reactions at 0–5°C to suppress undesired byproducts.
- Catalytic Additives : Employ 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation.
- Purification Techniques : Utilize flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC for high-purity isolation .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : 1H/13C NMR to confirm regiochemistry of the imidazoquinazoline core and sulfanyl linkage.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) and monitor stability under varying pH/temperature conditions.
- X-ray Crystallography : Resolve ambiguous stereochemistry in the butan-2-yl or methoxyphenyl groups .
Advanced: How can researchers interpret conflicting NOESY data in structural assignments of the imidazoquinazoline core?
Conflicting nuclear Overhauser effects (NOEs) may arise from conformational flexibility. To resolve:
- Dynamic NMR Studies : Perform variable-temperature experiments to identify slow-exchange conformers.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict dominant conformers and compare with experimental NOEs.
- Isotopic Labeling : Introduce 13C/15N labels at critical positions to enhance signal resolution in 2D NMR .
Basic: What in vitro assays are suitable for initial biological evaluation of this compound?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) or proteases using fluorescence-based assays.
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution).
- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can contradictory cytotoxicity data across cell lines be systematically addressed?
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify differential gene expression in responsive vs. resistant lines.
- Metabolic Stability : Assess compound half-life in cell lysates via LC-MS to rule out degradation artifacts.
- Target Engagement : Perform cellular thermal shift assays (CETSA) to confirm direct target binding .
Basic: What computational tools are recommended for predicting the compound’s physicochemical properties?
- LogP/Dissociation Constants : Use MarvinSketch or ACD/Labs for partition coefficient and pKa prediction.
- Solubility : Employ COSMO-RS or SwissADME for aqueous solubility estimates.
- Bioavailability : Apply the Lipinski Rule of Five and BOILED-Egg model .
Advanced: How to optimize molecular docking studies for identifying potential biological targets?
- Flexible Docking : Use AutoDock Vina or Glide with side-chain flexibility enabled for the binding pocket.
- Binding Free Energy Calculations : Apply MM-GBSA/MM-PBSA to refine pose rankings.
- Consensus Scoring : Cross-validate results with multiple software (e.g., Schrödinger, MOE) to reduce false positives .
Basic: What strategies mitigate oxidative degradation of the sulfanyl group during storage?
- Lyophilization : Store as a lyophilized powder under inert gas (N2/Ar).
- Antioxidant Additives : Include 0.1% BHT or ascorbic acid in DMSO stock solutions.
- Low-Temperature Storage : Keep at –80°C in amber vials to prevent light-induced degradation .
Advanced: How can researchers elucidate the role of the methoxyphenyl group in modulating biological activity?
- SAR Studies : Synthesize analogs with varied substituents (e.g., –Cl, –CF3) on the phenyl ring.
- Pharmacophore Mapping : Use Phase (Schrödinger) to identify critical hydrogen-bond acceptors/donors.
- Metadynamics Simulations : Probe ligand-receptor binding pathways to quantify energetic contributions .
Basic: What in vivo models are appropriate for preclinical efficacy testing?
- Xenograft Models : Subcutaneous tumor implants (e.g., HCT-116 colorectal) in immunodeficient mice.
- Pharmacokinetics : Conduct IV/PO dosing in rodents to determine AUC, Cmax, and half-life.
- Toxicology : Assess acute toxicity via OECD Guideline 423 in rats .
Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?
- ADME Profiling : Evaluate plasma protein binding, CYP450 metabolism, and blood-brain barrier penetration.
- Metabolite Identification : Use HRMS/MS to detect active/inactive metabolites.
- Tumor Penetration Studies : Employ MALDI imaging to map compound distribution in xenograft sections .
Basic: What are the key structural motifs contributing to this compound’s bioactivity?
- Imidazoquinazoline Core : Essential for intercalation or enzyme inhibition.
- Sulfanyl Linker : Enhances solubility and mediates redox activity.
- Methoxyphenylcarbamoyl Group : Modulates target selectivity via hydrophobic interactions .
Advanced: How can cryo-EM be leveraged to study this compound’s interaction with large macromolecular complexes?
- Sample Preparation : Form stable ligand-target complexes using grid freezing with 2–4 μM compound.
- Data Processing : Use RELION or cryoSPARC for 3D reconstruction with 3–4 Å resolution.
- Density Analysis : Map compound density to identify binding pockets on ribosomal or proteasomal targets .
Basic: What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
